![molecular formula C13H16BNO2S B1403590 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1316275-48-5](/img/structure/B1403590.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Vue d'ensemble
Description
“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole” is a chemical compound with the formula C12H17BO2 . It is commonly known as 苯硼酸频哪醇酯 in Chinese . At room temperature, it appears as a colorless oily substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of the title compound have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which shares a similar structure, has been used in various chemical reactions. For example, it has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted) . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The refractive index is 1.49 .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used as a raw substitute material in the synthesis of various organic intermediates, as demonstrated by Liao et al. (2022) in their study on pyrazole derivatives (Liao, Liu, Wang, & Zhou, 2022).
- Wu et al. (2021) used it in synthesizing benzonitrile and aniline derivatives, emphasizing its utility in organic synthesis (Wu, Chen, Chen, & Zhou, 2021).
Material Science and Polymer Chemistry
- Kawashima et al. (2013) developed a diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole using this compound, demonstrating its relevance in synthesizing high-performance semiconducting polymers (Kawashima et al., 2013).
- Zhu et al. (2007) explored its use in creating luminescent conjugated polymers, highlighting its potential in electronic and photonic applications (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Crystallography and Density Functional Theory (DFT)
- The compound has been instrumental in crystallographic studies, as seen in Huang et al. (2021) where they utilized it to study boric acid ester intermediates' crystal structures (Huang et al., 2021).
- Rheault et al. (2009) used microwave-assisted boronate ester formation in their study, indicating its application in advanced synthesis techniques (Rheault, Donaldson, & Cheung, 2009).
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-15-9-7-5-6-8-10(9)18-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMYBOOAXHXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



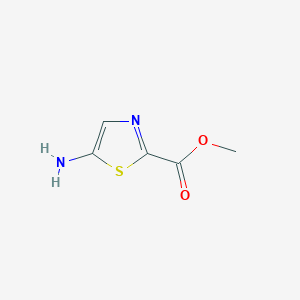
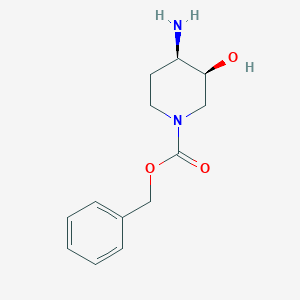
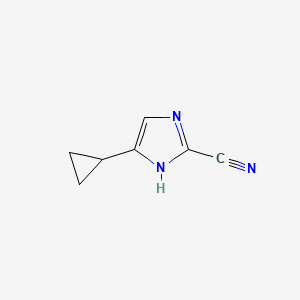
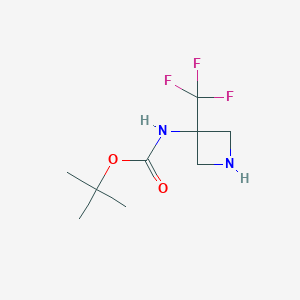
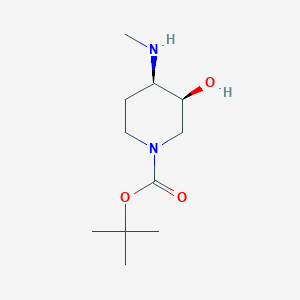
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
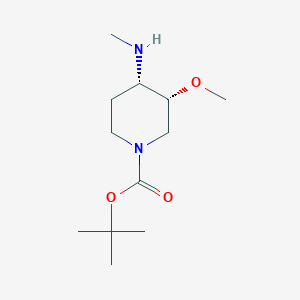
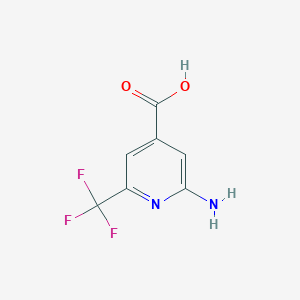
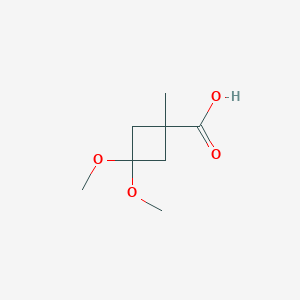
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
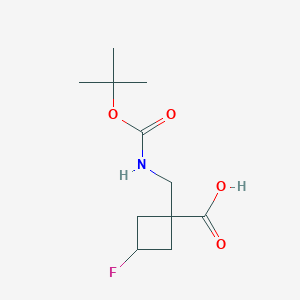
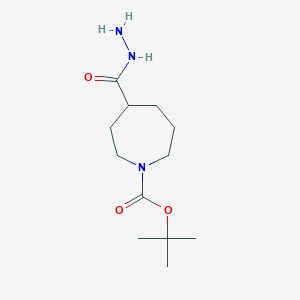
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)